molecular formula C14H8O5 B114267 Purpurin CAS No. 81-54-9

Purpurin

Cat. No.: B114267
CAS No.: 81-54-9
M. Wt: 256.21 g/mol
InChI Key: BBNQQADTFFCFGB-UHFFFAOYSA-N
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Description

Purpurin, also known as 1,2,4-trihydroxyanthraquinone, is a naturally occurring anthraquinone derivative. It is a red/yellow dye that is formally derived from 9,10-anthraquinone by replacing three hydrogen atoms with hydroxyl groups. This compound is found in the roots of the madder plant (Rubia tinctorum) and has been used historically as a dye for textiles .

Mechanism of Action

Target of Action

Purpurin, a major anthraquinone present in the roots of Rubia cordifolia (madder), is known to activate Nrf2 (Nuclear transcription factor erythroid 2-related factor 2) . Nrf2 is a key regulator of antioxidant response element (ARE)-driven cytoprotective protein expression. The activation of Nrf2 signaling plays a crucial role in preventing cells from oxidative stress.

Mode of Action

This compound interacts with its target, Nrf2, leading to the activation of EpRE (electrophile responsive element) mediated gene expression . This interaction results in an increase in the cell’s defense mechanism against oxidative stress. The balance between the electrophilicity or pro-oxidant activity of this compound underlies the Nrf2 induction .

Biochemical Pathways

This compound affects the PI3K/AKT signaling pathway, which is associated with cell proliferation and apoptosis . It inhibits the phosphorylated PI3K/AKT molecules mediated cyclin-D1 and PCNA, thereby inducing apoptosis . This is observed by the increased proapoptotic mediators Bax, cleaved PARP, cytochrome-c, caspase-9, and caspase-3, and decreased Bcl-2 expression .

Pharmacokinetics

A specific, simple, sensitive Ultra High Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method has been developed and validated for the simultaneous determination and pharmacokinetic study of this compound . After oral administration of 0.82 g/kg of Rubia cordifolia extract, the maximum plasma concentrations (Cmax) were 70.10 ± 11.78 ng/mL for this compound . The time for maximal concentration (Tmax) was 1.61 ± 0.24 h for this compound .

Result of Action

This compound has been shown to induce apoptosis in cancer cells, such as A549 lung cancer cells . It also causes DNA base damage possibly mediated by Cu (I)/Cu (II) redox cycle both with and without ROS generation . This DNA damage is likely to play an important role in its carcinogenicity .

Action Environment

Environmental factors, including geographical, soil, and climatic conditions, can influence the content of this compound in Rubia cordifolia . For instance, higher temperature and shorter sunshine duration facilitate the synthesis of this compound . Additionally, the efficiency of intracellular Nrf2 activation by this compound will depend on their pKa and level of deprotonation at the intracellular pH, the oxidation potential of their deprotonated form, and the intracellular GSH levels .

Biochemical Analysis

Biochemical Properties

Purpurin exhibits high pH-sensitive behavior, with a pKa of 4.6 . It has been used as a pH-sensitive probe to detect the pH of solutions and the intracellular pH of mammalian and bacterial cells . The protonation of the phenolic hydroxyl group under acidic conditions has been indicated by 1H NMR and FTIR studies .

Cellular Effects

This compound has been shown to be well-tolerated by HeLa cells, indicating its potential for use in various cellular processes . It has been used to detect pH fluctuations in living cells under various physiological conditions such as apoptosis . It has also been used for the visualization of bacteria under acidic conditions .

Molecular Mechanism

The molecular mechanism of this compound’s action is primarily based on its pH-sensitive behavior. It undergoes protonation under acidic conditions, leading to a hypsochromic shift in the absorption and fluorescence spectra relative to that of basic conditions . This property allows this compound to interact with various biomolecules and exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

The stability of this compound and its long-term effects on cellular function have been observed in laboratory settings. It has been found to exhibit high stability and low analyte interference

Metabolic Pathways

Its pH-sensitive behavior suggests that it may interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound’s transport and distribution within cells and tissues are likely influenced by its pH-sensitive properties. It may interact with various transporters or binding proteins, affecting its localization or accumulation

Subcellular Localization

The subcellular localization of this compound is likely influenced by its pH-sensitive properties. It may be directed to specific compartments or organelles based on pH conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

Purpurin can be synthesized from alizarin (1,2-dihydroxyanthraquinone) through a bromination reaction followed by hydrolysis. The process involves the bromination of alizarin to form 1,2-dibromo-3-hydroxyanthraquinone, which is then hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from the roots of the madder plant. The roots are processed to isolate the glycosides of the dyes, which are then hydrolyzed to release this compound and other anthraquinones .

Chemical Reactions Analysis

Types of Reactions

Purpurin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Purpurin is often compared with other anthraquinone derivatives such as alizarin and anthraquinone:

    Alizarin: Similar to this compound but has two hydroxyl groups instead of three.

    Anthraquinone: The parent compound of this compound and alizarin.

List of Similar Compounds

Biological Activity

Purpurin, a natural anthraquinone derived from the roots of Rubia cordifolia, has garnered attention for its multifaceted biological activities, including anticancer, antimicrobial, antioxidant, and neuromodulatory effects. This article delves into the various aspects of this compound's biological activity, supported by case studies and research findings.

1. Overview of this compound

This compound is primarily recognized for its historical use as a red dye. However, recent studies have illuminated its potential therapeutic applications due to its ability to modulate various biological processes. The compound exhibits significant antioxidant properties, which are crucial for its pharmacological effects.

2. Anticancer Activity

This compound has shown promise in cancer therapy through several mechanisms:

  • Photosensitization : this compound can be activated by light to generate reactive oxygen species (ROS), leading to apoptosis in cancer cells. This property is leveraged in photodynamic therapy (PDT) where this compound acts as a photosensitizer, effectively targeting tumor cells while sparing normal tissues .
  • Inhibition of Cell Proliferation : Studies indicate that this compound inhibits the proliferation of various cancer cell lines by disrupting critical cellular processes. For instance, it was found to inhibit the assembly of FtsZ, a protein essential for bacterial cytokinesis, suggesting potential pathways for targeting cancer cells as well .

Table 1: Summary of Anticancer Mechanisms

MechanismDescriptionReference
PhotosensitizationGenerates ROS upon light activation causing apoptosis
Disruption of FtsZInhibits bacterial cell division, indicating similar potential in cancer cells
Antioxidant ActivityReduces oxidative stress, contributing to anti-inflammatory effects

3. Antimicrobial Activity

This compound demonstrates significant antibacterial properties:

  • Mechanism of Action : It inhibits bacterial growth in a concentration-dependent manner and induces filamentation in bacterial cells. This effect is attributed to its interaction with the FtsZ protein, disrupting its assembly and function .
  • Potential Applications : Given the rising antibiotic resistance, this compound's ability to target bacterial cytokinesis presents an exciting avenue for developing new antibacterial agents .

4. Antioxidant and Anti-inflammatory Effects

The antioxidant properties of this compound play a crucial role in its therapeutic potential:

  • Oxidative Stress Reduction : this compound mitigates oxidative stress by scavenging free radicals, which is fundamental in treating conditions associated with inflammation and cellular damage .
  • Adjuvant-Induced Arthritis Model : In animal studies, this compound has shown efficacy in reducing inflammation and modulating immune responses, highlighting its potential in treating inflammatory diseases .

5. Neuromodulatory Effects

Recent research indicates that this compound can cross the blood-brain barrier:

  • Neuroprotective Properties : this compound exhibits antidepressant and anti-Alzheimer effects by modulating neurotransmitter systems and reducing neuroinflammation .
  • Case Studies : Animal models have demonstrated improvements in cognitive function following this compound treatment, suggesting its utility in neurodegenerative disorders .

6. Conclusion

This compound represents a promising compound with diverse biological activities that could be harnessed for therapeutic applications. Its multifaceted mechanisms—ranging from anticancer and antimicrobial effects to antioxidant and neuromodulatory properties—underscore the need for further research to fully elucidate its potential.

Properties

IUPAC Name

1,2,4-trihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O5/c15-8-5-9(16)14(19)11-10(8)12(17)6-3-1-2-4-7(6)13(11)18/h1-5,15-16,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNQQADTFFCFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O5
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DSSTOX Substance ID

DTXSID4021214
Record name Purpurin
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Molecular Weight

256.21 g/mol
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Physical Description

Orange or red solid; [Merck Index] Dark brown powder; [Aldrich MSDS]
Record name 1,2,4-Trihydroxy-9,10-anthracenedione
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CAS No.

81-54-9
Record name Purpurin
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Record name PURPURIN
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Synthesis routes and methods

Procedure details

A suspension of 17.5 g of manganese dioxide/40 g of concentrated sulfuric acid, that had been prepared by putting 9.0 g of water and 130 g of 96% sulfuric acid into 30 g of alizarin (manufactured by Sigma-Aldrich Corporation), followed by ice-cooling, was added over 1 hour to a reaction liquid while maintaining it at 10° C. or lower. After 2 hours, the reaction liquid was poured into 1 L of water, with the inside of the container being washed with 400 mL of water, and filtered. The crystal collected by filtration was washed with 300 mL of methanol and dried to obtain 32.4 g of purpurin.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
17.5 g
Type
catalyst
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
9 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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